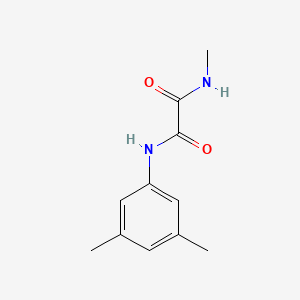

N-(3,5-dimethylphenyl)-N'-methylethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5-dimethylphenyl)-N'-methylethanediamide, commonly known as DMPA, is a chemical compound that has garnered attention in recent years due to its potential applications in scientific research. DMPA is a member of the amide class of compounds and is commonly used in laboratory experiments as a reagent. In

Scientific Research Applications

Synthesis and Characterization

- A study focused on the synthesis and characterization of homopolymers of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate using free radical polymerization. These copolymers were analyzed using various spectroscopic and chromatographic techniques to determine their molecular weights, glass transition temperatures, and solubilities in different solvents (Vijayanand et al., 2002).

- Another study on the copolymers of 3,5-dimethylphenyl methacrylate and methyl methacrylate reported their synthesis, characterization, and determination of monomer reactivity ratios. The research provided insights into the copolymer compositions and their solubility properties (Vijayanand et al., 2002).

Structural Analysis

- Research on 2-(3,4-Dimethylanilino)acetohydrazide discussed its crystallization in an infinite two-dimensional polymeric network due to intermolecular N—H⋯O hydrogen bonding, offering potential applications in materials science (Salim et al., 2009).

Polymer Flexibility Improvement

- A study demonstrated that grafting a 3,5-dimethylphenyl group onto a polyurethane copolymer significantly improved its low-temperature flexibility, suggesting a novel approach to designing flexible materials for extreme conditions (Chung et al., 2012).

Luminescence Sensing

- Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks were synthesized and demonstrated to be selectively sensitive to benzaldehyde-based derivatives. These findings suggest potential applications in fluorescence sensing technologies (Shi et al., 2015).

Mechanism of Action

Target of Action

It’s known that similar compounds can interact with various proteins and enzymes in the body, affecting their function .

Mode of Action

N’-(3,5-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE has been found to inhibit melanin production in cultured Melan-a cells . . This suggests that the compound may interact with these proteins and enzymes, leading to changes in their activity and function.

Biochemical Pathways

The compound’s ability to inhibit melanin production suggests that it may affect the melanogenesis pathway . This pathway involves the synthesis of melanin pigments within melanosomes of melanocytes, which are then transferred to keratinocytes in the epidermis .

Result of Action

The primary known effect of N’-(3,5-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE is the inhibition of melanin production in cultured Melan-a cells

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. In the case of N’-(3,5-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE, these factors could potentially influence its ability to inhibit melanin production .

properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7-4-8(2)6-9(5-7)13-11(15)10(14)12-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLSHHXDDKSHEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-N'-methylethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)

![N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2801184.png)

![N-[(2S,3R)-2-[1-(2-Chloropropanoyl)piperidin-4-yl]oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2801187.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2801188.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2801190.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801191.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine](/img/structure/B2801195.png)

![N-(4-bromo-2-methylphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2801196.png)

![Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2801198.png)